molecular formula C15H23ClN2O4 B7803113 h-lys(z)-ome.hcl

h-lys(z)-ome.hcl

Cat. No.: B7803113
M. Wt: 330.81 g/mol
InChI Key: QPNJISLOYQGQTI-UHFFFAOYSA-N
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Description

h-lys(z)-ome.hcl is a lysine derivative. It is a solid compound, typically appearing as a white to off-white powder. This compound is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of h-lys(z)-ome.hcl involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group. The methyl ester is then formed by esterification. The hydrochloride salt is obtained by treating the compound with hydrochloric acid. The reaction conditions typically involve the use of organic solvents such as chloroform, methanol, and dichloromethane .

Chemical Reactions Analysis

h-lys(z)-ome.hcl undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Scientific Research Applications

h-lys(z)-ome.hcl is used in various scientific research applications:

Mechanism of Action

The mechanism of action of h-lys(z)-ome.hcl involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective reactions to occur at other functional groups. The compound can be deprotected under specific conditions to release the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

h-lys(z)-ome.hcl is unique due to its specific protecting group and its applications in peptide synthesis. Similar compounds include:

Properties

IUPAC Name

methyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJISLOYQGQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27894-50-4
Record name Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027894504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC83263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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